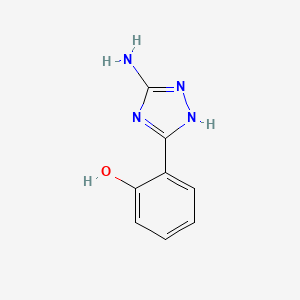

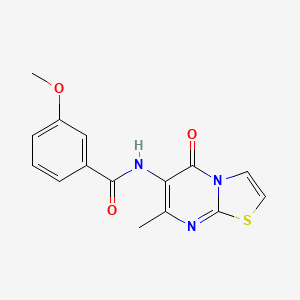

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol, also known as 5-amino-1,2,4-triazole (5-AT), is an organic compound with a wide range of applications in both scientific research and industrial processes. Its unique properties, including its low toxicity, high solubility, and ability to form strong complexes with metal ions, make it an ideal reagent for various chemical reactions. Additionally, its ability to form covalent bonds with proteins and nucleic acids makes it an important tool for studying the structure and function of these molecules.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

One prominent area of application for these compounds is in the development of antimicrobial agents. The synthesis and evaluation of various derivatives, such as 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, have shown significant antibacterial and antifungal activities. These activities were notably effective against S. aureus, E. coli bacteria, and A. niger fungi, highlighting their potential as antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Metal Complex Synthesis

Another significant application is in the synthesis of metal complexes with biological activities. Schiff base compound synthesis, using these triazole derivatives, followed by coordination with various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), has been explored. These metal complexes have been screened for antioxidant, enzyme inhibition, and antibacterial/antifungal activities, showing enhanced bioactivity upon chelation with metal ions. This underscores the compounds' versatility in forming biologically active metal complexes (Sumrra et al., 2018).

Corrosion Inhibition

The application extends to materials science, particularly in corrosion inhibition. Schiff's base derivatives of triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have demonstrated not only the high inhibition performance of these compounds but also provided insights into the molecular structure's effect on inhibition efficiency, highlighting their potential in corrosion protection technologies (Ansari, Quraishi, & Singh, 2014).

Photophysical Properties

Additionally, these compounds are investigated for their photophysical properties. Novel fluorescent derivatives based on 2-substituted benzimidazole, benzoxazole, and benzothiazole, synthesized from similar triazole compounds, show promising excited state intra-molecular proton transfer pathway characteristics. These studies explore the effects of solvent polarity on absorption-emission properties, highlighting their potential applications in the development of fluorescent materials (Padalkar et al., 2011).

Enzyme Inhibition

In the field of biochemistry, the synthesis of triazole Schiff’s base derivatives and their inhibitory effects on tyrosinase activity have been explored. These compounds have shown potent inhibitory effects, suggesting their utility in developing anti-tyrosinase agents. The research provides insights into the reversible and mixed types of inhibition mechanisms, adding to the understanding of how these compounds interact with enzymes (Yu et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been reported to be potent inhibitors of kinases .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially affecting cellular processes .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the cellular level, potentially influencing cell growth, division, and other processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol . For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTIUOUNXFRAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)

![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)